molecular formula C19H19N3O2 B14939532 N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide

Cat. No.: B14939532
M. Wt: 321.4 g/mol
InChI Key: MZKHNZIXBGBMPM-UHFFFAOYSA-N
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Description

N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide is a heterocyclic compound featuring a tetrahydrocarbazole core substituted with a methoxy group at position 6 and a pyridine-4-carboxamide moiety at the 1-position. The tetrahydrocarbazole scaffold is structurally analogous to bioactive indole derivatives, which are prevalent in pharmaceuticals targeting neurological disorders, viral infections, and cancer.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide

InChI

InChI=1S/C19H19N3O2/c1-24-13-5-6-16-15(11-13)14-3-2-4-17(18(14)21-16)22-19(23)12-7-9-20-10-8-12/h5-11,17,21H,2-4H2,1H3,(H,22,23)

InChI Key

MZKHNZIXBGBMPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the carbazole core, followed by the introduction of the methoxy group at the 6-position. The tetrahydrocarbazole intermediate is then reacted with pyridine-4-carboxylic acid or its derivatives under appropriate conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in changes in cellular processes, making it a valuable tool in both research and therapeutic contexts .

Comparison with Similar Compounds

Structural and Substituent Analysis

The primary structural analogs of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide include:

Compound Name Substituent (Position 6) Molecular Weight Key References
This compound Methoxy (-OCH₃) Not reported
GSK983 (N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide) Chloro (-Cl) 326
GSK984 (Enantiomer of GSK983) Chloro (-Cl) 326

Key Differences :

  • Substituent Effects: The methoxy group in the target compound is bulkier and electron-donating compared to the chloro group in GSK983/GSK984.
  • Stereochemistry: GSK983 and GSK984 are enantiomers, highlighting the importance of chiral centers in pharmacological activity.

Structural Analysis Tools :

  • SHELX and ORTEP-3 are widely used for crystallographic refinement and visualization.

Biological Activity

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly as a CRTH2 receptor antagonist. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the carbazole family and features a unique tetrahydrocarbazole moiety linked to a pyridine structure. Its molecular formula is C24H23N3O3C_{24}H_{23}N_{3}O_{3} with a molecular weight of approximately 401.5 g/mol. The IUPAC name is this compound.

PropertyValue
Molecular FormulaC24H23N3O3
Molecular Weight401.5 g/mol
IUPAC NameThis compound
Chemical ClassCarbazole Derivative

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions starting from carbazole and pyridine derivatives. Key steps include:

  • Formation of the Carbazole Core : This can be achieved through the Fischer indole synthesis.
  • Methoxylation : Introduction of the methoxy group at the 6-position using methanol and a suitable base.
  • Amidation : Formation of the carboxamide by reacting the methoxylated carbazole with pyridine derivatives.

CRTH2 Receptor Antagonism

This compound has been identified as a CRTH2 receptor antagonist . The CRTH2 receptor is involved in mediating inflammatory responses and plays a significant role in conditions such as asthma and allergic diseases. The compound's ability to modulate this receptor indicates its potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Research has indicated that compounds within the carbazole family exhibit various anticancer properties. Specifically:

  • Apoptotic Effects : Studies have shown that derivatives similar to N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine can induce apoptosis in cancer cell lines such as A549 (lung carcinoma) and C6 (glioma) with varying IC50 values .

Case Studies

  • Antitumor Activity : A study investigated the activity of N-substituted carbazoles against various cancer cell lines. Compounds demonstrated significant cytotoxicity with IC50 values ranging from 5.9 µg/mL to 25.7 µg/mL against A549 and C6 cell lines respectively .
  • Mechanism of Action : The mechanism involves interaction with specific molecular targets such as kinases that regulate cell proliferation in cancer cells.

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